![molecular formula C8H14N2O2 B14892035 rel-(4aR,8aR)-4a-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B14892035.png)
rel-(4aR,8aR)-4a-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(4aR,8aR)-4a-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one: is a complex organic compound belonging to the class of heterocyclic compounds known as oxazines. These compounds are characterized by a six-membered ring containing one oxygen and one nitrogen atom. The specific stereochemistry of this compound is denoted by the “rel-(4aR,8aR)” prefix, indicating the relative configuration of the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rel-(4aR,8aR)-4a-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with an epoxide can lead to the formation of the oxazine ring. The reaction conditions often involve the use of catalysts such as trifluoroacetic acid (TFA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the synthesis for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
rel-(4aR,8aR)-4a-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the oxazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives.
Applications De Recherche Scientifique
rel-(4aR,8aR)-4a-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of rel-(4aR,8aR)-4a-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The pathways involved in its action include the inhibition of prostaglandin synthesis, which is a key mediator of inflammation.
Comparaison Avec Des Composés Similaires
rel-(4aR,8aR)-4a-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one can be compared with other oxazine derivatives:
rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol: Another oxazine compound with different substituents and biological activities.
1,3,3-Trimethylspiro(indoline-2,3′-[3H]naphtho[2,1-b][1,4]oxazine): Known for its photochromic and piezochromic properties.
The uniqueness of this compound lies in its specific stereochemistry and the resulting biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H14N2O2 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
(4aR,8aR)-4a-methyl-1,5,6,7,8,8a-hexahydropyrido[3,4-b][1,4]oxazin-2-one |
InChI |
InChI=1S/C8H14N2O2/c1-8-5-9-3-2-6(8)10-7(11)4-12-8/h6,9H,2-5H2,1H3,(H,10,11)/t6-,8-/m1/s1 |
Clé InChI |
OJTRAOPOZDXADH-HTRCEHHLSA-N |
SMILES isomérique |
C[C@@]12CNCC[C@H]1NC(=O)CO2 |
SMILES canonique |
CC12CNCCC1NC(=O)CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Amino-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B14891975.png)
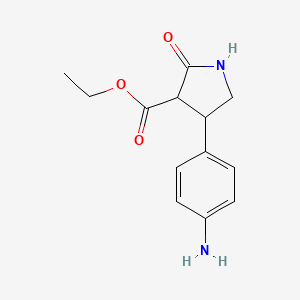
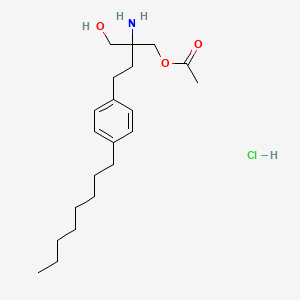
![1-(4-Ethoxy-phenyl)-3-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B14891993.png)

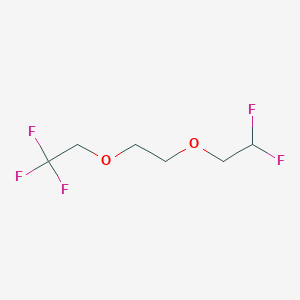
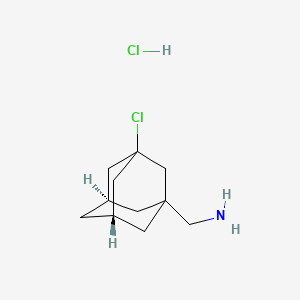
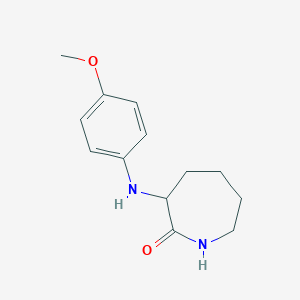
![(3aS,7aR)-tert-Butyl 2-oxohexahydrooxazolo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B14892017.png)
![4-Chloro-1,3-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B14892023.png)
